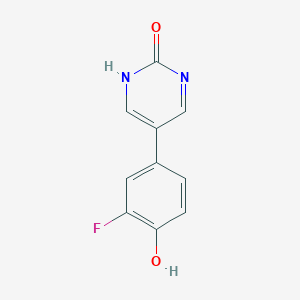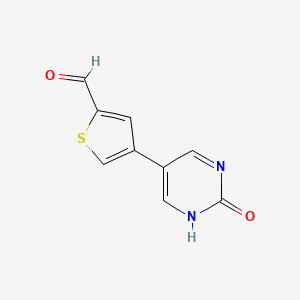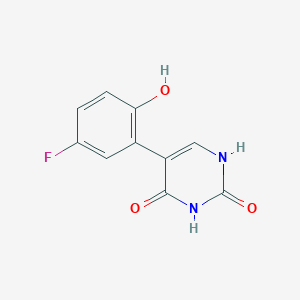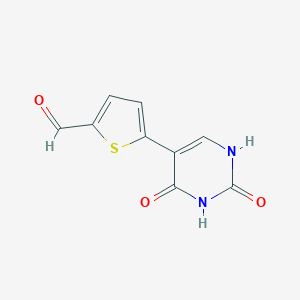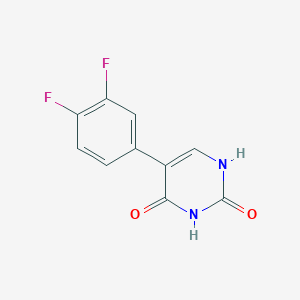
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-AP-DHP, 95%) is a synthetic compound with a variety of potential uses in scientific research and development. It is a heterocyclic aromatic compound, containing a five-membered ring with two oxygen atoms and two nitrogen atoms. 5-AP-DHP, 95% is used in various synthetic and analytical applications, including organic synthesis, drug discovery, and medical diagnostics.
Mecanismo De Acción
The exact mechanism of action of 5-AP-DHP, 95% is not yet known. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other cellular components. Specifically, it is believed to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. In addition, 5-AP-DHP, 95% may also act as an antioxidant, helping to protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-DHP, 95% are still being studied. However, it has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, it has been found to have the potential to inhibit the growth of tumor cells, as well as to reduce the risk of cancer recurrence. It has also been found to have the potential to reduce the risk of cardiovascular disease, as well as to reduce the risk of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-AP-DHP, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it ideal for use in a variety of scientific research applications. Additionally, it is relatively easy to synthesize, making it a cost-effective option for research. However, one of the main limitations of 5-AP-DHP, 95% is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for 5-AP-DHP, 95% are numerous. Research is ongoing to determine its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. In addition, its potential use in drug discovery and medical diagnostics is being explored. Additionally, its potential use as an antioxidant is being studied, as well as its potential to inhibit the growth of tumor cells. Finally, its potential use as a marker for the detection of various diseases is being investigated.
Métodos De Síntesis
5-AP-DHP, 95% can be synthesized using a variety of methods. The most common method is the condensation reaction of 3-acetylphenol and 2,4-dihydroxypyrimidine. This reaction is carried out in an acidic medium, such as sulfuric acid, and yields a 95% yield of 5-AP-DHP, 95%. Other methods have also been developed, such as the reaction of 3-acetylphenol and 2,4-dihydroxypyrimidine in the presence of a catalyst, such as palladium, to give a high yield of the desired compound.
Aplicaciones Científicas De Investigación
5-AP-DHP, 95% has a variety of potential scientific research applications. It can be used as a starting material for the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrazines. It can also be used in drug discovery, as it has been found to have a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, 5-AP-DHP, 95% can be used as a marker for the detection of various diseases, such as cancer and Alzheimer’s disease.
Propiedades
IUPAC Name |
5-(3-acetylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7(15)8-3-2-4-9(5-8)10-6-13-12(17)14-11(10)16/h2-6H,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRRIHSDSDSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


